molecular formula C17H18O3 B15064216 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione CAS No. 90149-88-5

3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B15064216
CAS No.: 90149-88-5
M. Wt: 270.32 g/mol
InChI Key: LZWRYOUPZLKOAY-UHFFFAOYSA-N
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Description

3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a naphthalene ring system with hydroxyl and ethylpent-2-en-1-yl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone precursor with an appropriate alkyl halide under basic conditions. This is followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and the ethylpent-2-en-1-yl side chain.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and ethylpent-2-en-1-yl groups play a crucial role in binding to these targets, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of research further highlight its significance.

Properties

CAS No.

90149-88-5

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-(3-ethylpent-2-enyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C17H18O3/c1-3-11(4-2)9-10-14-15(18)12-7-5-6-8-13(12)16(19)17(14)20/h5-9,18H,3-4,10H2,1-2H3

InChI Key

LZWRYOUPZLKOAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC

Origin of Product

United States

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